D-Tryptophan methyl ester hydrochloride
Overview
Description
D-Tryptophan methyl ester hydrochloride is a chemical compound with the empirical formula C12H14N2O2·HCl . It is an intermediate in the synthesis of Tryptophan derivatives . The molecular weight of this compound is 254.71 g/mol .
Synthesis Analysis
The synthesis of D-Tryptophan methyl ester hydrochloride involves the reaction of D-Tryptophan with methyl sulfonate in a solvent at 25 to 100°C . This results in the formation of D-Tryptophan methyl ester sulfonate. The sulfonate is then dissolved in water and the pH is adjusted to alkaline with alkali to convert it into D-Tryptophan methyl ester .Molecular Structure Analysis
The molecular structure of D-Tryptophan methyl ester hydrochloride can be represented by the SMILES stringCl.COC(=O)C@HCc1c[nH]c2ccccc12
. The InChI representation is InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1
. Chemical Reactions Analysis
The thermal decomposition of D-Tryptophan methyl ester hydrochloride has been studied . The thermal behavior of this compound showed significant changes when compared to its precursor, Tryptophan . The thermal decomposition mechanisms for drugs and their corresponding intermediates are vital, as they guide systematic predictions about probable interactions .Physical And Chemical Properties Analysis
D-Tryptophan methyl ester hydrochloride is a solid at 20°C . It is soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml) . The compound has a specific rotation of -19° (C=5, MeOH) . The melting point is reported to be 205°C .Scientific Research Applications
Functionalization of Pharmaceuticals : Vicente, Saura-Llamas, and Bautista (2005) explored the regiospecific functionalization of pharmaceuticals using cyclopalladated compounds, including l-tryptophan methyl ester hydrochloride. They synthesized cyclometalated complexes and further reacted them with iodine to yield new compounds, indicating its potential in drug synthesis and modification (Vicente, Saura-Llamas, & Bautista, 2005).
Enzymatic Hydrolysis Studies : Kézdy, Jindal, and Bender (1972) studied the α-chymotrypsin-catalyzed hydrolysis of l-tryptophan methyl ester. They investigated kinetic parameters and the effect of pH and substrate ionization, contributing to our understanding of enzyme-substrate interactions and kinetics (Kézdy, Jindal, & Bender, 1972).
Stereoselective Pictet–Spengler Reaction : Shi, Liu, Xu, and Xu (2008) reported on the stereoselective Pictet–Spengler reaction of d-tryptophan methyl ester with piperonal, which is significant for the synthesis of pharmaceutical compounds like Cialis (Shi, Liu, Xu, & Xu, 2008).
Thermal Decomposition Analysis : Justino et al. (2021) conducted a study on the thermal decomposition mechanism of tryptophan methyl ester. This research is relevant for understanding the stability and decomposition pathways of this compound in various applications (Justino et al., 2021).
Conformational Analysis and Molecular Structure : Omri et al. (2016) performed a density functional theory investigation on the conformational analysis, molecular structure, and FT-IR spectra of Tryptophan methyl-ester molecule. This study aids in understanding the molecular properties and potential applications of the compound (Omri et al., 2016).
Diastereoselective Synthesis : Sharma, Bhaduri, and Kaur (2006) utilized L-Tryptophan methyl ester hydrochloride for the diastereoselective synthesis of 1,3‐Disubstituted 1,2,3,4‐Tetrahydro‐β‐carbolines. This highlights its role in stereoselective chemical synthesis (Sharma, Bhaduri, & Kaur, 2006).
properties
IUPAC Name |
methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNGGQRDXFYMM-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466232 | |
Record name | D-Tryptophan methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Tryptophan methyl ester hydrochloride | |
CAS RN |
14907-27-8 | |
Record name | D-Tryptophan, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14907-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Tryptophan methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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